Aqueous Solubility Enabling Parenteral Formulation: CPX-POM vs. Ciclopirox Olamine
Ciclopirox olamine (CPX-O) cannot be formulated as an injectable drug product because it lacks the requisite aqueous solubility, constraining its clinical use to topical administration [1]. In contrast, CPX-POM is engineered with a phosphoryloxymethyl (POM) promoiety that confers high aqueous solubility, enabling ready formulation as an intravenous and subcutaneous injectable drug product suitable for systemic anticancer therapy [1][2]. This solubility differential is not an incremental improvement but a binary distinction—CPX-O cannot be injected; CPX-POM is specifically designed for and successfully deployed in parenteral clinical protocols at doses up to 900 mg/m² administered by IV infusion [3].
| Evidence Dimension | Aqueous solubility sufficient for injectable formulation |
|---|---|
| Target Compound Data | Readily formulated as an IV and SC injectable drug product; administered at 900 mg/m² IV in clinical trials |
| Comparator Or Baseline | Ciclopirox olamine (CPX-O): does not possess water solubility required for injectable formulation |
| Quantified Difference | Qualitative binary: CPX-O cannot be formulated as an injectable; CPX-POM is routinely formulated and administered parenterally |
| Conditions | Formulation feasibility assessment; clinical dosing protocols (NCT03348514, NCT04956042) |
Why This Matters
This solubility-based formulation barrier is the single most decisive procurement criterion—if the intended application requires systemic (parenteral) delivery of ciclopirox, CPX-POM is the only established prodrug option; unmodified CPX or CPX-O cannot serve as alternatives.
- [1] Weir SJ, Anant S, Taylor JA, et al. Methods of Bladder Cancer Treatment with Ciclopirox, Ciclopirox Olamine, or a Ciclopirox Prodrug. US Patent Application 20170304329, published October 26, 2017. View Source
- [2] Weir SJ, Wood R, Baltezor MJ, et al. Preclinical Pharmacokinetics of Fosciclopirox, a Novel Treatment of Urothelial Cancers, in Rats and Dogs. J Pharmacol Exp Ther. 2019;370(2):218-226. doi:10.1124/jpet.119.258475 View Source
- [3] Lin TL, Wood R, Ham T, et al. Phase 1B/2A safety, pharmacokinetics and pharmacodynamics study of fosciclopirox alone and in combination with cytarabine in patients with relapsed/refractory acute myeloid leukemia. J Clin Oncol. 2023;41(16_suppl):TPS7078. doi:10.1200/JCO.2023.41.16_suppl.TPS7078 View Source
